Bis(4-methoxyphenyl)phenylphosphine oxide

Descripción general

Descripción

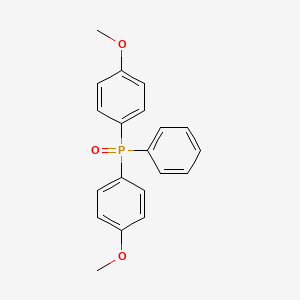

Bis(4-methoxyphenyl)phenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two 4-methoxyphenyl groups and one phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide typically involves the reaction of 4-bromoanisole with magnesium to form a Grignard reagent. This reagent is then reacted with phenylphosphonic dichloride to yield the desired phosphine oxide compound . The reaction is carried out in dry tetrahydrofuran at elevated temperatures, followed by cooling and extraction with ethyl acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Bis(4-methoxyphenyl)phenylphosphine oxide can undergo various chemical reactions, including:

Oxidation: The phosphine oxide group can be further oxidized under specific conditions.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Further oxidized phosphine oxides.

Reduction: Corresponding phosphines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₅O₂P

- Appearance : Colorless to light yellow solid

- Melting Point : Approximately 125 °C

The compound features two 4-methoxyphenyl groups attached to a phosphorus atom, which enhances its stability and reactivity as a ligand in various chemical reactions.

Organometallic Chemistry

BMOPPO is widely utilized as a ligand in organometallic chemistry. Its phosphine oxide functionality allows it to coordinate effectively with transition metals, facilitating various catalytic processes. The compound plays a crucial role in:

- Homogeneous Catalysis : It enhances the efficiency of reactions such as hydrogenation and cross-coupling reactions by stabilizing metal complexes.

- Biphasic Hydroformylation : Research has shown that BMOPPO can be incorporated into catalytic nanoreactors for hydroformylation reactions, demonstrating excellent activity and moderate catalyst leaching .

Materials Science

In materials science, BMOPPO is incorporated into polymers to improve their properties:

- Polyimide Fibers : It is used to enhance the atomic oxygen resistance of polyimide fibers, making them suitable for space applications.

- Core-Cross-Linked Micelles : Recent studies have demonstrated the synthesis of core-cross-linked micelles functionalized with BMOPPO, which serve as catalytic nanoreactors for various chemical transformations .

Biological Applications

Research into the biological activities of BMOPPO has revealed potential therapeutic applications:

- Anticancer Properties : Studies suggest that derivatives of BMOPPO may influence cancer cell pathways, although specific mechanisms are still under investigation.

- Anti-inflammatory Effects : Ongoing research is exploring the anti-inflammatory potential of BMOPPO derivatives, which may offer therapeutic benefits in treating inflammatory diseases .

Industrial Applications

BMOPPO finds utility in various industrial processes:

- Synthesis of Advanced Polymers : It is used in the production of fine chemicals and pharmaceuticals.

- Catalysis in Industrial Processes : The compound acts as a catalyst in several industrial reactions, enhancing reaction rates and product yields.

Case Studies

- Catalytic Nanoreactors :

-

Polymer Applications :

- The incorporation of BMOPPO into polyimide fibers significantly improved their resistance to atomic oxygen, making them suitable for aerospace applications .

Mecanismo De Acción

The mechanism of action of Bis(4-methoxyphenyl)phenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can stabilize transition states and intermediates, facilitating various chemical transformations. In materials science, its incorporation into polymers enhances properties such as thermal stability and resistance to oxidative degradation .

Comparación Con Compuestos Similares

Similar Compounds

- Bis(4-methoxyphenyl)(methyl)phosphine oxide

- Bis(2-methoxyphenyl)phosphine

- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide

Uniqueness

Bis(4-methoxyphenyl)phenylphosphine oxide is unique due to its specific combination of methoxy-substituted aromatic rings and a phosphine oxide group. This structure imparts distinct electronic and steric properties, making it particularly effective in certain catalytic and material applications compared to its analogs.

Actividad Biológica

Bis(4-methoxyphenyl)phenylphosphine oxide (BMOPPO) is an organophosphorus compound with the molecular formula C₁₄H₁₅O₃P. It features two 4-methoxyphenyl groups attached to a phosphine oxide moiety, which contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis.

BMOPPO is typically encountered as a colorless to light yellow solid with a melting point of approximately 125 °C. Its structure enhances solubility and reactivity, making it effective as a ligand and reagent in various organic synthesis applications. The electron-donating nature of the methoxy groups stabilizes metal complexes formed with transition metals, influencing their catalytic properties.

Anticancer Properties

Recent studies have explored the anticancer potential of BMOPPO and its derivatives. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HL-60 cells. For instance, compounds structurally related to BMOPPO have shown moderate activity with IC₅₀ values suggesting promising therapeutic avenues .

Anti-inflammatory Effects

The compound's ability to influence biochemical pathways through hydrolysis and reduction suggests potential anti-inflammatory properties. Ongoing research aims to elucidate these interactions further, particularly regarding its therapeutic potential in inflammatory diseases.

The mechanisms by which BMOPPO exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with proteins or nucleic acids, influencing cellular functions such as apoptosis and cell proliferation. These interactions could be mediated through the formation of metal complexes that alter enzyme activity or cellular signaling pathways .

Catalytic Applications

BMOPPO has been utilized in various catalytic processes due to its ability to function as a Lewis acid scavenger. This property allows it to bind selectively to Lewis acids, preventing unwanted side reactions in synthetic procedures. For example, it has been employed in biphasic hydroformylation reactions as part of core-cross-linked micelles, demonstrating excellent catalytic activity while minimizing catalyst leaching .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₂₀H₁₉O₃P | Contains an additional phenyl group; used in similar applications. |

| Triphenylphosphine oxide | C₁₈H₁₅O | A widely used phosphine oxide; serves as a benchmark for comparison. |

| Diphenylphosphine oxide | C₁₂H₁₅O | Lacks the methoxy groups; simpler structure but similar reactivity. |

The unique substitution pattern of BMOPPO with methoxy groups enhances its solubility and reactivity compared to other phosphines, making it particularly valuable in both organic synthesis and biological applications.

Propiedades

IUPAC Name |

1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQOOLBMFPUECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404605 | |

| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799-55-3 | |

| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.